Adenosine trisphosphate

Description

Historical Perspectives on ATP Discovery and the Concept of Cellular Energy Transduction

The journey to understanding cellular energy began in the early 20th century with experiments by Arthur Harden and William J. Young, who demonstrated the essential role of phosphate (B84403) in yeast fermentation. basicmedicalkey.com This foundational work set the stage for the discovery of ATP in 1929 by two independent research groups: Karl Lohmann at the Kaiser Wilhelm Institute in Germany and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School. acs.orgresearchgate.netnih.gov Lohmann isolated ATP from muscle and liver extracts, while Fiske and Subbarow identified it in mammalian muscle and liver. acs.orgresearchgate.net

Subsequent research further solidified the central role of ATP. In the period between 1939 and 1941, Fritz Lipmann proposed that ATP is the primary carrier of chemical energy in cells, introducing the concept of "energy-rich phosphate bonds". nobelprize.org This was a pivotal moment in biochemistry, establishing ATP as the key intermediary between energy-producing and energy-consuming reactions in the cell. wikipedia.org The chemical synthesis of ATP was first achieved by Alexander Todd in 1948, a feat that contributed to his Nobel Prize in Chemistry in 1957. wikipedia.orgnobelprize.org

The timeline below highlights some of the key milestones in the discovery and early research of ATP:

| Year | Key Discovery/Event | Researcher(s) | Significance |

| 1929 | Discovery of ATP in muscle extracts. nih.govvedantu.com | Karl Lohmann, Cyrus Fiske, Yellapragada Subbarow | Independent discovery of the molecule that would be identified as the cell's primary energy currency. |

| 1935 | Role of ATP in muscle contraction identified. vedantu.com | Vladimir Engelhardt | Established a direct link between ATP and a major physiological process. |

| 1941 | Proposed ATP as the universal energy carrier. wikipedia.org | Fritz Lipmann | Articulated the central role of ATP in cellular metabolism. |

| 1948 | First chemical synthesis of ATP. wikipedia.orgvedantu.com | Alexander Todd | Confirmed the structure of ATP and opened new avenues for research. |

| 1978 | Discovery of the chemiosmotic mechanism of ATP synthesis. wikipedia.org | Peter D. Mitchell | Elucidated the process by which the majority of ATP is produced in cells. wikipedia.org |

| 1997 | Elucidation of the enzymatic mechanism of ATP synthase. nobelprize.org | Paul D. Boyer and John E. Walker | Detailed the molecular machinery responsible for ATP synthesis. |

Foundational Role of ATP as a Universal Biological Energy Intermediate

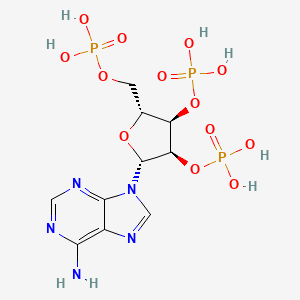

ATP is often referred to as the "molecular unit of currency" for intracellular energy transfer, found in all known forms of life. wikipedia.orgscitechdaily.com Its structure, consisting of an adenine (B156593) base, a ribose sugar, and three phosphate groups, is key to its function. metwarebio.comlibretexts.org The energy is stored in the high-energy phosphoanhydride bonds linking the phosphate groups. metwarebio.com When the terminal phosphate bond is broken through hydrolysis, converting ATP to adenosine (B11128) diphosphate (B83284) (ADP) and an inorganic phosphate (Pi), a significant amount of energy is released (approximately 7.4 kcal/mol). libretexts.org This energy is then harnessed to power a vast array of cellular activities. alliedacademies.orgcreative-proteomics.com

The role of ATP is cyclical. ebsco.com Energy-releasing processes, such as cellular respiration and photosynthesis, drive the synthesis of ATP from ADP and Pi. libretexts.org This newly formed ATP then provides the energy for energy-requiring processes, including:

Mechanical Work: Powering muscle contraction and cellular movement. alliedacademies.orgcreative-proteomics.com

Chemical Work: Driving the synthesis of complex molecules like proteins and nucleic acids. alliedacademies.orgplos.org

Transport Work: Fueling the active transport of ions and molecules across cell membranes, such as the sodium-potassium pump. alliedacademies.org

Intracellular and Extracellular Signaling: Acting as a substrate for kinases in signal transduction pathways and as an extracellular signaling molecule. wikipedia.orgalliedacademies.org

DNA and RNA Synthesis: Serving as one of the four monomers required for the synthesis of RNA and, after conversion, DNA. wikipedia.org

The universal nature of ATP as an energy currency across all life forms suggests its early emergence in the evolution of life. ucl.ac.ukastrobiology.com Recent research proposes that acetyl phosphate (AcP) may have been a prebiotic precursor to ATP, capable of phosphorylating ADP to ATP in the presence of iron ions. scitechdaily.comucl.ac.uk This suggests that the selection of ATP as the universal energy carrier was not a random event but was driven by its favorable chemical properties under prebiotic conditions. plos.orgastrobiology.com

Evolution of ATP Research Paradigms and Methodological Advances

The study of ATP has evolved significantly, driven by technological advancements that have allowed for increasingly precise and detailed investigations. nih.gov Early research relied on bulk measurements from tissue extracts. However, the need to understand ATP dynamics in real-time and within specific cellular compartments spurred the development of more sophisticated techniques.

A major breakthrough came with the use of firefly luciferase, an enzyme that produces light in an ATP-dependent reaction. unife.it This bioluminescence-based assay provided a highly sensitive method for quantifying ATP levels. drugtargetreview.com Further refinements of this technique have involved targeting luciferase to specific organelles, such as the mitochondria, to measure ATP concentrations in distinct subcellular locations. unife.it

More recently, the development of genetically encoded fluorescent biosensors has revolutionized the study of ATP. plos.orgnih.gov One such sensor, called ATeam, is a FRET (Förster Resonance Energy Transfer)-based indicator that changes its fluorescence properties upon binding to ATP. plos.org This allows researchers to visualize and measure ATP levels in individual living cells and even in subcellular compartments with high spatial and temporal resolution. plos.orgcornell.edu

These methodological advances have provided unprecedented insights into cellular bioenergetics. For instance, researchers have been able to:

Track real-time changes in ATP levels during various cellular processes. cornell.edu

Determine the relative contributions of glycolysis and oxidative phosphorylation to ATP production. unife.it

Discover that ATP concentrations can vary significantly between different cellular compartments, such as the cytoplasm and mitochondria. nih.gov

Investigate the role of ATP in disease, with studies showing altered ATP metabolism in cancer cells and during neurodegenerative diseases. researchgate.netspringernature.com

The table below summarizes the evolution of key methods for measuring ATP:

| Method | Principle | Advantages | Limitations |

| Colorimetric Assays | Measures inorganic phosphate released from ATP hydrolysis. nih.gov | Simple and inexpensive. | Indirect measurement, low sensitivity. |

| Luciferase-Based Assays | Bioluminescence produced by firefly luciferase in the presence of ATP. unife.it | High sensitivity and specificity. | Requires cell lysis for total ATP measurement, can be influenced by pH and other factors. plos.org |

| Targeted Luciferase | Luciferase is genetically targeted to specific organelles. unife.it | Allows for measurement of ATP in specific subcellular compartments. | Still requires cell lysis or permeabilization for substrate access. |

| FRET-Based Biosensors (e.g., ATeam) | Genetically encoded sensors that change fluorescence upon ATP binding. plos.org | Enables real-time imaging of ATP dynamics in living cells and organelles with high resolution. | Can be influenced by sensor expression levels and environmental factors. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N5O13P3 |

|---|---|

Molecular Weight |

507.18 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-diphosphonooxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(28-31(22,23)24)6(27-30(19,20)21)4(26-10)1-25-29(16,17)18/h2-4,6-7,10H,1H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

JRIZSBGDMDSKRF-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N |

Origin of Product |

United States |

Molecular Mechanisms of Atp Metabolism and Utilization

Oxidative Phosphorylation: Molecular Machinery and Proton-Motive Force

Oxidative phosphorylation is the primary ATP-producing pathway in aerobic organisms and takes place on the inner mitochondrial membrane. This process consists of two main components: the electron transport chain (ETC) and chemiosmosis. Electrons from donor molecules like NADH and FADH2 are transferred through a series of protein complexes and organic molecules embedded in the membrane. The energy released during this electron transfer is used to create an electrochemical proton gradient across the inner mitochondrial membrane, which is known as the proton-motive force. This proton-motive force is the direct energy source for ATP synthesis.

ATP synthase, also referred to as Complex V, is the enzyme that synthesizes ATP during oxidative phosphorylation. It is a large, mushroom-shaped protein complex with two main components: the F₀ portion, which is embedded in the inner mitochondrial membrane, and the F₁ portion, which protrudes into the mitochondrial matrix.

Structure : The F₀ part forms a channel that allows protons to flow back into the matrix. The F₁ component is the site of ATP synthesis and consists of multiple subunits, including a central stalk and a catalytic headpiece composed of alpha and beta subunits.

Rotational Catalysis : The flow of protons through the F₀ channel drives the rotation of a component of the enzyme, the c-ring and the attached gamma subunit of the F1 stalk. This rotation induces conformational changes in the catalytic beta subunits of the F₁ headpiece. This process is known as the binding change mechanism, where the three catalytic sites on the beta subunits cycle through three states: loose (binding ADP and Pi), tight (forming ATP), and open (releasing ATP). One complete 360° rotation of the gamma subunit results in the synthesis and release of three ATP molecules. This mechanism elegantly couples the mechanical energy of rotation to the chemical energy stored in ATP.

| Component | Location | Function |

| F₀ | Inner mitochondrial membrane | Forms a proton channel, driving rotation. |

| F₁ | Mitochondrial matrix | Catalyzes the synthesis of ATP from ADP and Pi. |

| Gamma (γ) subunit | Central stalk of F₁ | Rotates and induces conformational changes in the catalytic subunits. |

| Beta (β) subunits | Catalytic head of F₁ | Cycle through loose, tight, and open conformations to bind substrates and synthesize/release ATP. |

The electron transport chain (ETC) and ATP synthesis are coupled through a process called chemiosmosis. The ETC is a series of protein complexes (Complexes I, II, III, and IV) and electron carriers like ubiquinone and cytochrome c. As electrons move through the chain from electron donors like NADH and FADH₂ to the final electron acceptor, oxygen, energy is released.

This energy is used by Complexes I, III, and IV to pump protons (H⁺ ions) from the mitochondrial matrix into the intermembrane space. This action generates an electrochemical gradient, or proton-motive force, across the inner mitochondrial membrane. The proton-motive force consists of two components: a pH gradient (the matrix becomes more alkaline) and an electrical potential (the matrix becomes negatively charged relative to the intermembrane space). The stored energy in this gradient is then harnessed by ATP synthase. Protons flow back down their electrochemical gradient into the matrix through the F₀ channel of ATP synthase, driving the rotational catalysis that produces ATP. This coupling ensures that the energy from redox reactions is efficiently converted into the chemical energy of ATP.

| Complex | Name | Function | Protons Pumped (per 2e⁻ from NADH) |

| Complex I | NADH Dehydrogenase | Accepts electrons from NADH and pumps protons. | 4 |

| Complex II | Succinate Dehydrogenase | Accepts electrons from FADH₂ (does not pump protons). | 0 |

| Complex III | Cytochrome c Reductase | Transfers electrons to cytochrome c and pumps protons. | 4 |

| Complex IV | Cytochrome c Oxidase | Transfers electrons to oxygen to form water and pumps protons. | 2 |

Substrate-Level Phosphorylation: Glycolytic and Krebs Cycle Contributions

Substrate-level phosphorylation is a metabolic reaction that produces ATP or GTP by the direct transfer of a phosphate (B84403) group from a high-energy substrate to ADP or GDP. Unlike oxidative phosphorylation, this process is not dependent on an electron transport chain or an external electron acceptor like oxygen. It provides a quicker, though less efficient, source of ATP.

Glycolysis : This pathway, which occurs in the cytoplasm, involves two steps where substrate-level phosphorylation takes place.

The enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate.

In the final step of glycolysis, pyruvate (B1213749) kinase transfers a phosphate group from phosphoenolpyruvate (B93156) to ADP, yielding ATP and pyruvate. For each molecule of glucose, glycolysis produces a net gain of two ATP molecules through these reactions.

Krebs Cycle (Citric Acid Cycle) : Occurring in the mitochondrial matrix, the Krebs cycle contains one step that generates ATP (or its equivalent, GTP) via substrate-level phosphorylation.

The enzyme succinyl-CoA synthetase facilitates the conversion of succinyl-CoA to succinate. The energy released from breaking the thioester bond of succinyl-CoA is used to phosphorylate GDP to GTP, which can then be readily converted to ATP.

Photophosphorylation in Photosynthetic Systems

Photophosphorylation is the process of synthesizing ATP from ADP and inorganic phosphate, using light energy captured during photosynthesis. This process occurs in the thylakoid membranes of chloroplasts in plants and algae, and in the cell membranes of cyanobacteria. Similar to oxidative phosphorylation, it involves an electron transport chain and chemiosmosis, but the initial energy source is light rather than the chemical energy from nutrients. There are two types of photophosphorylation:

Non-cyclic Photophosphorylation : This is a two-stage process involving two different photosystems (Photosystem II and Photosystem I). Light excites an electron in Photosystem II, which then passes through an electron transport chain. This electron flow pumps protons into the thylakoid lumen, creating a proton gradient that drives ATP synthase to produce ATP. The electron eventually reaches Photosystem I, is re-energized by light, and is ultimately used to reduce NADP⁺ to NADPH. The electrons lost from Photosystem II are replaced by the splitting of water, a process that also releases oxygen.

Cyclic Photophosphorylation : This process involves only Photosystem I. After being excited by light, the electron from P700 (in Photosystem I) is passed down an electron transport chain but is then returned to Photosystem I, completing a cycle. This electron flow also pumps protons and generates a proton gradient, leading to the production of ATP. However, it does not produce NADPH or oxygen. Cyclic photophosphorylation is important for producing additional ATP to meet the demands of the Calvin cycle and may play a role in protecting the photosynthetic apparatus from damage under certain stressful conditions.

Regulatory Mechanisms of ATP Synthesis Rate and Efficiency

The synthesis of ATP is meticulously regulated to match the cell's energy demands. High levels of ATP act as a negative feedback signal, inhibiting key enzymes in glycolysis and the citric acid cycle to slow down its own production. Conversely, high levels of ADP and AMP stimulate these pathways.

Several specific regulatory mechanisms exist:

Inhibitor Proteins : In mitochondria, a protein known as IF₁ can inhibit the ATP synthase. Under low oxygen conditions, when the proton-motive force decreases, IF₁ binds to ATP synthase to prevent it from wastefully hydrolyzing ATP.

Regulation in Chloroplasts : In chloroplasts, ATP synthase activity is linked to light. In the dark, the enzyme becomes inactive, partly due to the binding of ADP and the formation of a disulfide bond in the gamma subunit, preventing ATP hydrolysis.

Role of Calcium : In mitochondria, calcium ions (Ca²⁺) can stimulate ATP production. Ca²⁺ activates several key enzymes in the citric acid cycle, leading to an increased production of NADH and FADH₂, which in turn boosts the activity of the electron transport chain and ATP synthesis.

Eubacterial Regulation : In some bacteria, the epsilon subunit of ATP synthase acts as an inhibitor. When cellular ATP levels are low, the epsilon subunit can change its conformation to slow down the enzyme's rotation and prevent ATP consumption.

ATP Hydrolysis: Energetics, Kinetics, and Conformational Coupling

Adenosine (B11128) triphosphate (ATP) serves as the primary energy currency in cells, powering a vast array of biological processes. The energy stored within its high-energy phosphoanhydride bonds is released through hydrolysis, a fundamental reaction that is tightly coupled to cellular work. This section delves into the molecular mechanisms of ATP hydrolysis, exploring its thermodynamic properties, its role in driving protein conformational changes, and its cyclical nature within molecular machines.

Thermodynamics of ATP Hydrolysis and Free Energy Release

The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction, meaning it releases a significant amount of energy. wikipedia.orgbyjus.com The chemical energy stored in the phosphoanhydride bonds is liberated when these bonds are broken by the addition of a water molecule. wikipedia.orgbyjus.com

The standard Gibbs free energy change (ΔG°) for the hydrolysis of one mole of ATP under standard conditions (1 M concentrations of reactants and products, 25°C, pH 7.0) is approximately -30.5 kJ/mol (or -7.3 kcal/mol). byjus.comstackexchange.comlibretexts.org However, the actual free energy change (ΔG) in a living cell is substantially more negative, typically ranging from -50 to -65 kJ/mol (-12 to -15.5 kcal/mol). wikipedia.orgstackexchange.com This significant deviation from standard conditions is primarily due to the intracellular concentrations of ATP, ADP, and Pi being far from the 1 M standard. wikipedia.orgbionumbers.org In cells, the concentration of ATP is maintained at a much higher level than that of its hydrolysis products, ADP and Pi, which drives the reaction strongly in the forward direction. wikipedia.org

Several factors contribute to the large negative free energy change of ATP hydrolysis:

Electrostatic Repulsion: The three phosphate groups in ATP are negatively charged and repel each other. Hydrolysis relieves some of this electrostatic stress by removing one phosphate group. wikipedia.org

Resonance Stabilization: The products of hydrolysis, ADP and especially Pi, have greater resonance stabilization than ATP. The electrons on the terminal oxygen atoms of Pi are more delocalized than those on the terminal phosphate of ATP. wikipedia.org

Solvation Effects: Water molecules can more effectively solvate the ADP and Pi products compared to the more compact ATP molecule, further stabilizing the products.

The presence of divalent cations, particularly magnesium (Mg²⁺), also influences the thermodynamics of ATP hydrolysis. bionumbers.org Mg²⁺ ions bind to the negatively charged phosphate groups of ATP, stabilizing the molecule and slightly reducing the free energy of hydrolysis. wikipedia.org

Below is an interactive data table summarizing the free energy of ATP hydrolysis under different conditions.

| Condition | Reactants | Products | ΔG°' (kJ/mol) | ΔG (cellular, kJ/mol) |

| Standard | ATP, H₂O | ADP, Pi | -30.5 | -50 to -65 |

| Standard | ATP, H₂O | AMP, PPi | -45.6 | Not typically measured |

Mechanistic Coupling of ATP Hydrolysis to Protein Conformational Changes

The energy released from ATP hydrolysis is harnessed by cells to perform work primarily through the coupling of this exergonic reaction to endergonic processes. A key mechanism for this energy transduction is the induction of conformational changes in proteins. wikipedia.org ATP binding and subsequent hydrolysis can alter the three-dimensional structure of a protein, leading to a change in its activity or function. This principle underlies the operation of a vast number of cellular machines.

For instance, in ABC (ATP-Binding Cassette) transporters like the maltose transporter MalK dimer and the multidrug transporter P-glycoprotein, the binding of ATP brings the two nucleotide-binding domains (NBDs) together into a closed conformation. nih.govbiorxiv.org The hydrolysis of ATP to ADP and Pi then triggers a conformational change that opens the transporter to the other side of the membrane, facilitating the transport of substrates. nih.govbiorxiv.org The subsequent release of ADP and Pi allows the transporter to reset to its initial state. biorxiv.org

Similarly, motor proteins such as myosin and kinesin utilize the energy of ATP hydrolysis to move along cytoskeletal filaments. nih.govphysio-pedia.com The cycle of ATP binding, hydrolysis, and product release drives a series of conformational changes in the motor domain of these proteins, causing them to "walk" along actin filaments (myosin) or microtubules (kinesin). nih.govphysicallensonthecell.org Each step in this mechanochemical cycle is coupled to a specific conformational state of the motor protein. nih.gov

In F1-ATPase , the hydrolysis of ATP in the β subunits induces conformational changes that drive the rotation of the central γ subunit. nih.gov This rotary motion is a fundamental process in both ATP synthesis and hydrolysis by this molecular machine. nih.gov

ATP Hydrolysis Cycle in Molecular Machines

The coupling of ATP hydrolysis to protein function is a cyclical process. Molecular machines that utilize ATP as an energy source typically progress through a series of defined steps involving nucleotide binding, hydrolysis, and product release, with each step being associated with a specific protein conformation. This cyclical process ensures the directionality and efficiency of the work being performed.

A generalized ATP hydrolysis cycle in a molecular machine can be described as follows:

ATP Binding: The protein in its initial state binds to an ATP molecule. This binding event itself can induce an initial conformational change. nih.gov

ATP Hydrolysis: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi). This chemical step is often the trigger for the major "power stroke" or functional conformational change in the protein. nih.govnih.gov

Product Release (Pi): The release of inorganic phosphate is often the next step, leading to another conformational change.

Product Release (ADP): The final step in the cycle is the dissociation of ADP from the protein, which allows the protein to return to its initial state, ready to bind another ATP molecule. nih.gov

This cycle is exemplified in various molecular machines. For example, helicases are motor proteins that unwind nucleic acids by moving along the phosphodiester backbone. wikipedia.org They utilize the ATP hydrolysis cycle to fuel their translocation and the separation of double-stranded DNA or RNA. wikipedia.orgnih.gov Different states of the helicase, corresponding to ATP-bound, ADP+Pi-bound, and ADP-bound forms, are coupled to its interaction with and movement along the nucleic acid lattice. nih.gov

The table below outlines the key steps in the ATP hydrolysis cycle for different molecular machines.

| Molecular Machine | Step 1 | Step 2 | Step 3 | Step 4 |

| Myosin | ATP binding detaches myosin from actin | ATP hydrolysis cocks the myosin head | Pi release triggers the power stroke | ADP release completes the cycle |

| Kinesin | ATP binding to leading head docks the neck linker | ATP hydrolysis in trailing head | Pi release from trailing head | ADP release from trailing head and ATP binding to leading head |

| Helicase | ATP binding promotes interaction with nucleic acid | ATP hydrolysis drives translocation | Pi release | ADP release resets the enzyme for the next cycle |

ATP as a Substrate and Allosteric Effector

Beyond its role as a direct energy source through hydrolysis, ATP and its derivatives, ADP and AMP, play crucial roles in regulating cellular processes by acting as both substrates for enzymes and as allosteric effectors that modulate enzyme activity.

ATP-Binding Domains and Nucleotide Specificity in Proteins

One of the most common and well-characterized ATP-binding motifs is the Walker A motif , or P-loop, which has a consensus sequence of G-x-x-x-x-G-K-[T/S]. canada.ca This motif forms a flexible loop that interacts with the phosphate groups of the bound nucleotide. canada.ca The Walker B motif is another conserved sequence that is involved in coordinating the magnesium ion that is typically complexed with ATP and is essential for hydrolysis. wikipedia.org

The specificity of these binding domains for ATP over other nucleotides is crucial for their function. This specificity is achieved through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the amino acid residues of the binding pocket and the adenine (B156593) base, the ribose sugar, and the phosphate groups of the ATP molecule. While many proteins are highly specific for ATP, some can also bind and utilize other nucleoside triphosphates, such as GTP, albeit often with lower affinity.

Allosteric Regulation of Enzyme Activity by ATP and its Derivatives (ADP, AMP)

Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, where the binding of a regulatory molecule (an allosteric effector) to a site on an enzyme other than the active site influences the enzyme's activity. wikipedia.orgnih.gov ATP, ADP, and AMP are key allosteric effectors that signal the energy status of the cell and regulate the flux through metabolic pathways accordingly. portlandpress.com

A classic example of this regulation is seen in the control of glycolysis, the central pathway for ATP production. Phosphofructokinase-1 (PFK-1) , a key regulatory enzyme in glycolysis, is allosterically regulated by ATP, ADP, and AMP. wikipedia.orgbyjus.com

ATP as an Allosteric Inhibitor: While ATP is a substrate for PFK-1, it also acts as an allosteric inhibitor. chemistrytalk.org At high concentrations, ATP binds to a regulatory site on PFK-1, causing a conformational change that decreases the enzyme's affinity for its other substrate, fructose-6-phosphate. wikipedia.orgproteopedia.org This is a form of feedback inhibition; when ATP levels are high, the cell slows down glycolysis to conserve glucose. wikipedia.orgkhanacademy.org

AMP and ADP as Allosteric Activators: Conversely, when the cell's energy charge is low, the concentrations of AMP and ADP rise. AMP is a potent allosteric activator of PFK-1. chemistrytalk.orgstackexchange.com It binds to the same allosteric site as ATP but induces a conformational change that increases the enzyme's activity, thereby stimulating glycolysis to generate more ATP. stackexchange.com ADP also acts as an allosteric activator. proteopedia.org The ratio of ATP to AMP/ADP is therefore a critical determinant of the rate of glycolysis. wikipedia.org

Another important enzyme regulated by adenylate nucleotides is AMP-activated protein kinase (AMPK) . AMPK is a central regulator of cellular energy homeostasis. portlandpress.com It is activated by increases in the AMP:ATP and ADP:ATP ratios. nih.govnih.gov Binding of AMP to the γ subunit of AMPK leads to its allosteric activation and promotes its phosphorylation by an upstream kinase, which further enhances its activity. nih.gov Activated AMPK then phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. portlandpress.com

The following table summarizes the allosteric regulation of key enzymes by ATP and its derivatives.

| Enzyme | Effector | Effect | Metabolic Consequence |

| Phosphofructokinase-1 (PFK-1) | ATP | Inhibition | Decreased glycolysis |

| AMP | Activation | Increased glycolysis | |

| ADP | Activation | Increased glycolysis | |

| AMP-activated protein kinase (AMPK) | AMP | Activation | Increased catabolism, decreased anabolism |

| ADP | Activation | Increased catabolism, decreased anabolism |

ATP as a Phosphoryl Donor in Kinase-Mediated Signaling Cascades

Adenosine triphosphate (ATP) is the principal donor of phosphate groups in the vast majority of phosphorylation reactions within eukaryotic cells, a process central to cellular signaling. nih.govrsc.org Kinases, a large family of enzymes, catalyze the transfer of the terminal (gamma, γ) phosphate group from an ATP molecule to a specific substrate, which can be a protein, lipid, or carbohydrate. longdom.orgwikipedia.org This transfer, known as phosphorylation, acts as a molecular switch that modulates the function of the substrate protein, thereby propagating cellular signals. nih.gov The phosphorylation state of a molecule can alter its activity, reactivity, and its capacity to bind to other molecules. wikipedia.org Consequently, kinases are critical regulators of metabolism, cell signaling, protein regulation, and many other cellular pathways. wikipedia.org

The process of phosphorylation is a unidirectional reaction due to the significant amount of free energy released when the phosphoanhydride bond in ATP is broken to form adenosine diphosphate (ADP). thermofisher.com Protein kinases specifically catalyze the transfer of the γ-phosphoryl group of ATP to the hydroxyl group of serine, threonine, or tyrosine residues on a substrate protein. nih.gov This fundamental reaction is the cornerstone of signal transduction cascades, where a single initial signal can be amplified and diversified to elicit a complex cellular response. thermofisher.comaatbio.com

Mechanism of Phosphoryl Transfer

The transfer of the phosphate group from ATP to a substrate is a highly regulated process that occurs within the active site of the kinase. longdom.org The catalytic domain of a protein kinase is typically divided into two lobes, an N-terminal and a C-terminal lobe, with the ATP-binding site located at the interface between them. longdom.orgnih.gov

Key steps and components in the phosphoryl transfer mechanism include:

ATP Binding and Orientation : ATP binds in a specific pocket within the kinase's active site. This binding is facilitated by hydrogen bonds between the adenine ring of ATP and the hinge region of the kinase, as well as interactions with other structural motifs like the P-loop. nih.govresearchgate.net This proper orientation is crucial for increasing the reaction rate. wikipedia.org The binding of ATP can also induce a conformational change in the kinase, activating it for catalysis. aatbio.com

Role of Magnesium Ions (Mg²⁺) : The phosphoryl transfer reaction is critically dependent on the presence of divalent metal cations, almost always magnesium (Mg²⁺). wikipedia.orglibretexts.org Typically, two Mg²⁺ ions are involved. One ion coordinates with the beta (β) and gamma (γ) phosphates of ATP, while the second is crucial for ATP binding in the kinase domain. wikipedia.org The positively charged Mg²⁺ ions stabilize the negative charges on the phosphate oxygen atoms, which increases the electrophilicity of the γ-phosphorus atom, making it more susceptible to nucleophilic attack. thermofisher.comlibretexts.org The presence of Mg²⁺ is known to regulate kinase activity. wikipedia.org

Nucleophilic Attack : The reaction generally proceeds through an in-line displacement mechanism, analogous to a concerted S_N2 reaction. nih.govlibretexts.org The hydroxyl group of a serine, threonine, or tyrosine residue on the substrate protein acts as the nucleophile. A basic residue in the active site of the kinase, often an aspartate, deprotonates this hydroxyl group, activating it for a direct nucleophilic attack on the γ-phosphorus atom of ATP. nih.govmdpi.com

Transition State and Product Release : The nucleophilic attack leads to the formation of a pentavalent transition state. libretexts.orgnih.gov Subsequently, the bond between the γ-phosphate and the ADP molecule is cleaved, resulting in the transfer of the phosphate group to the substrate and the release of ADP. wikipedia.org After the phosphoryl group is transferred, the phosphorylated product is released, and the kinase is ready for another catalytic cycle. nih.gov

The table below summarizes the key molecular components involved in the ATP-dependent phosphorylation process.

| Component | Role in Phosphoryl Transfer |

| ATP | Serves as the high-energy phosphoryl group donor. wikipedia.org |

| Kinase Enzyme | Catalyzes the reaction, properly orienting ATP and the substrate, and stabilizing the transition state. longdom.orgwikipedia.org |

| Substrate (Protein) | The recipient of the phosphate group, containing a nucleophilic hydroxyl group (on Ser, Thr, or Tyr). nih.gov |

| Magnesium Ions (Mg²⁺) | Act as essential cofactors that stabilize the phosphate groups of ATP, enhancing the electrophilicity of the γ-phosphorus. wikipedia.orglibretexts.org |

| Active Site Residues | Participate directly in catalysis, for instance, as a catalytic base to deprotonate the substrate's hydroxyl group (e.g., Asp-166 in PKA). nih.gov |

Role in Signaling Cascades

Phosphorylation by kinases is a primary mechanism for signal transduction in cells. aatbio.com An external signal, such as a growth factor binding to its receptor, can activate an initial kinase. This activated kinase then phosphorylates and activates other downstream kinases, creating a phosphorylation cascade. thermofisher.comaatbio.com This cascade mechanism allows for significant signal amplification, where a small number of initial activated receptors can lead to a large-scale cellular response, such as cell proliferation or changes in gene expression. thermofisher.comaatbio.com

Different families of kinases are involved in distinct signaling pathways. For example, cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, while the PI3K/AKT/mTOR pathway is central to cell survival and apoptosis. aatbio.com The mitogen-activated protein kinase (MAPK) cascade is another well-studied pathway that translates extracellular signals into various cellular activities. nih.gov The specificity of these cascades is maintained by the precise recognition of substrate proteins by each kinase.

The table below provides an overview of selected research findings on the role of ATP in specific kinase-mediated signaling pathways.

| Kinase / Pathway | Research Finding | Significance |

| cAMP-dependent Protein Kinase (PKA) | X-ray crystal structures have provided "snapshots" of the phosphoryl transfer reaction, confirming a multi-step mechanism involving a loose S_N2-like transition state and movement of metal ions. nih.gov | Provides a detailed atomic-level understanding of the catalytic mechanism for a model protein kinase. |

| Adenylate Kinase (Adk) | Utilizes a specific hydrogen bond between the ATP adenine moiety and the enzyme backbone for substrate selectivity, arresting the enzyme in a catalytically incompetent state when the incorrect substrate GTP binds. pnas.org | Demonstrates a robust mechanism for how kinases differentiate between ATP and other structurally similar nucleotides like GTP, ensuring signaling fidelity. |

| Aminoglycoside-3'-phosphotransferase-IIIa (APH(3')-IIIa) | Kinetic studies showed that the binding of a non-substrate molecule structurally similar to the native substrate can increase the rate of the chemical step (cleavage of ATP's γ-phosphate) by 10- to 20-fold. nih.gov | Supports the model that substrate interactions can induce conformational changes in the ATP binding pocket that activate catalysis, preventing wasteful ATP hydrolysis. |

| Cyclin-Dependent Kinases (CDKs) | Regulate different stages of the cell cycle by phosphorylating specific substrates, including other kinases and transcription factors, using ATP as the phosphate source. aatbio.com | Highlights the central role of ATP-dependent phosphorylation in fundamental processes like cell division; dysregulation is linked to cancer. longdom.orgaatbio.com |

Cellular Dynamics and Signaling Functions of Atp

Intracellular ATP Homeostasis and Spatial Compartmentation

The maintenance of a stable yet dynamic intracellular environment of ATP is crucial for cellular function. This involves a delicate balance of production, consumption, and spatial distribution to meet the energetic and signaling demands of different cellular compartments.

The concentration of ATP within a cell is not static; it is a dynamically regulated parameter that reflects the balance between energy production and expenditure. nih.gov This balance, often referred to as the energy charge of the cell, is critical for maintaining cellular homeostasis. nih.gov The absolute concentration of ATP is determined by the total adenylate pool (ATP + ADP + AMP), which itself is regulated by the rates of AMP synthesis and degradation. nih.gov Cellular processes such as DNA and protein synthesis, as well as responses to cellular stress, can lead to an increase in the adenylate pool, allowing for greater control over energy-dependent pathways. nih.govnih.gov

Recent advancements in genetically encoded fluorescent biosensors have challenged the long-held belief that intracellular ATP concentrations are stable and non-limiting under physiological conditions. mdpi.combohrium.com Studies in highly active cells, such as cardiac myocytes, have revealed rapid, beat-to-beat fluctuations in intracellular ATP concentrations. pnas.org These fluctuations are intricately linked to the processes of excitation-contraction coupling, where ATP is consumed for ion transport and muscle contraction. pnas.org Two distinct modes of ATP fluctuation have been observed in these cells, dependent on the degree of coupling between the sarcoplasmic reticulum and mitochondria. pnas.org This dynamic regulation underscores that even small, transient changes in ATP levels can have significant impacts on cellular function. mdpi.com

Factors that can influence the dynamic regulation of intracellular ATP include:

Cellular Stress: Various stressors, including oxidative stress and nutrient deprivation, can lead to a rapid depletion of cellular ATP. embopress.orgplos.orgfrontiersin.org This triggers stress response pathways aimed at restoring energy homeostasis. embopress.orgahajournals.org

Metabolic and Catabolic Processes: The balance between ATP-consuming (anabolic) and ATP-producing (catabolic) processes is a primary determinant of intracellular ATP levels. nih.gov

Signaling Activities: Many signaling pathways, such as those involving G protein-coupled receptors, require ATP for the synthesis of second messengers like cyclic AMP (cAMP). pnas.orguchicago.edu

ATP is not uniformly distributed throughout the cell; significant concentration gradients exist between different subcellular compartments. molbiolcell.orgmolbiolcell.org This compartmentalization allows for the specialized metabolic functions of organelles.

Mitochondrial Matrix vs. Cytosol: Mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation. ahajournals.org Surprisingly, studies using targeted fluorescent probes have revealed that the ATP concentration in the mitochondrial matrix can be significantly lower than in the cytosol. nih.govpnas.org For instance, in HeLa cells, the ATP level in the mitochondrial matrix was found to be lower than in the cytoplasm and nucleus. nih.govpnas.orgresearchgate.net In contrast, other studies in healthy cells under conditions where both glycolysis and oxidative phosphorylation are active have shown the mitochondrial matrix ATP concentration to be approximately double that of other cellular compartments. molbiolcell.org For example, one study measured matrix ATP content at 223 µM, more than twice the cytosolic level. molbiolcell.orgmolbiolcell.org These apparent discrepancies highlight that the ATP gradient between these compartments is dynamic and depends on the metabolic state of the cell. The adenine (B156593) nucleotide translocator (ANT) on the inner mitochondrial membrane plays a key role in exchanging mitochondrial ATP for cytosolic ADP, a process that can be influenced by the relative concentrations of these nucleotides in each compartment. nih.gov In cells with impaired oxidative phosphorylation, ATP is imported from the cytosol into the mitochondria, leading to an equilibration of ATP concentrations between the two compartments. molbiolcell.orgmolbiolcell.org

Nucleus and Endoplasmic Reticulum: The nucleus also maintains its own ATP pool, which appears to be in rapid equilibrium with the cytosol, suggesting free diffusion through nuclear pores. nih.govresearchgate.netelifesciences.org However, under conditions where cells rely solely on oxidative phosphorylation, nuclear ATP levels can be significantly reduced, suggesting a specific coupling of nuclear ATP supply to mitochondrial function. molbiolcell.orgmolbiolcell.org The endoplasmic reticulum (ER) also requires ATP for functions like protein folding and is supplied with ATP from the mitochondria, indicating a bioenergetic coupling between these organelles.

The existence of these subcellular ATP gradients is a testament to the complex regulation of energy distribution within the cell, ensuring that organelles have the necessary energy for their specific functions. elifesciences.orgnih.govbiorxiv.org

To respond to changes in energy status, cells have evolved sophisticated ATP sensing mechanisms. These are typically proteins that can directly or indirectly detect fluctuations in ATP levels and initiate appropriate cellular responses.

AMP-activated protein kinase (AMPK): AMPK is a master regulator of cellular energy homeostasis. elifesciences.org It functions as a sensor of the cellular energy status by monitoring the AMP:ATP and ADP:ATP ratios. elifesciences.org Under conditions of low ATP (and consequently high AMP/ADP), AMPK is activated. embopress.orgplos.orgelifesciences.org Activated AMPK then phosphorylates a multitude of downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways, thereby restoring energy balance. elifesciences.orgnih.gov

ATP-sensitive potassium (KATP) channels: These ion channels are found in the plasma membrane and mitochondria of various cell types, including pancreatic beta-cells, cardiac myocytes, and neurons. nih.govpnas.orgnih.govfrontiersin.orgmdpi.com KATP channels directly link the metabolic state of the cell to its membrane potential. nih.gov They are inhibited by high intracellular ATP concentrations and activated by increases in ADP. nih.govnih.gov In pancreatic beta-cells, for example, high glucose leads to increased ATP, which closes KATP channels, leading to membrane depolarization and insulin (B600854) secretion. Conversely, a fall in the ATP/ADP ratio, as occurs during metabolic stress, opens these channels, hyperpolarizing the cell and conserving energy. nih.gov

Other ATP-sensitive proteins: Beyond AMPK and KATP channels, other proteins are sensitive to intracellular ATP levels. For example, the stability and activity of certain enzymes, like APS kinase, are directly influenced by the cellular ATP concentration, suggesting a broader mechanism of metabolic regulation through ATP-dependent protein stability. frontiersin.org Transcription factors such as Fzc9 and Pdr802 have also been shown to regulate intracellular ATP levels by influencing the expression of mitochondrial proteins. mdpi.com

Extracellular ATP Signaling: Purinergic System

ATP is not confined to the intracellular environment; it can be released from cells to act as an extracellular signaling molecule. This form of signaling, known as purinergic signaling, plays a crucial role in a vast array of physiological processes.

Cells can release ATP into the extracellular space through several regulated, non-lytic mechanisms. The specific mechanism employed often depends on the cell type and the nature of the stimulus.

The primary mechanisms for ATP release include:

Vesicular Exocytosis: In many cell types, including neurons and inflammatory cells, ATP is stored in vesicles and released upon stimulation in a process analogous to neurotransmitter release. semanticscholar.orgnih.govfrontiersin.org This mechanism allows for the rapid and targeted delivery of ATP into the extracellular space. Stimuli such as mechanical stress can enhance vesicular ATP release. nih.govbiologists.com

Channel-Mediated Release: Several types of ion channels have been implicated in the release of ATP:

Pannexin Hemichannels: Pannexins, particularly pannexin-1, can form channels in the plasma membrane that are permeable to ATP. This is a common mechanism for ATP release from various cell types, including epithelial cells and hematopoietic cells, often in response to mechanical stress. biologists.com

Connexin Hemichannels: Similar to pannexins, connexin hemichannels can also mediate ATP release. nih.gov

Other Channels: Volume-regulated anion channels (VRACs) and maxi-anion channels have also been proposed to facilitate ATP efflux. biologists.com

The release of ATP is often triggered by specific stimuli, including mechanical stress, inflammation, and changes in cell volume. semanticscholar.orgnih.gov Once in the extracellular space, the signaling activity of ATP is tightly controlled by ectonucleotidases, enzymes that sequentially hydrolyze ATP to ADP, AMP, and finally adenosine (B11128). nih.govexplorationpub.comnih.govresearchgate.netwikipedia.org

Extracellular ATP and its breakdown products exert their effects by binding to a family of cell surface receptors known as purinergic receptors. These are broadly divided into two main classes: P2X receptors and P2Y receptors.

P2X Receptors (Ionotropic): The P2X receptor family consists of seven subtypes in mammals (P2X1-P2X7). mdpi.com These are ligand-gated ion channels that are directly activated by ATP. patsnap.com

Structure and Activation: P2X receptors are trimers, forming a central pore that opens upon the binding of ATP. mdpi.compatsnap.com This allows the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization. patsnap.com

Subtypes and Agonists: All P2X receptors are activated by ATP, but they exhibit different sensitivities and can be distinguished by their responses to various ATP analogs. mdpi.comsigmaaldrich.com For example, α,β-methyleneATP is a potent agonist for P2X1 and P2X3 receptors. mdpi.com The activity of some P2X receptors is also modulated by factors like extracellular pH and the presence of divalent cations like Mg²⁺. sigmaaldrich.compnas.orgresearchgate.net

Signaling: The primary signaling event following P2X receptor activation is a rapid change in ion concentrations and membrane potential. The influx of Ca²⁺ can then trigger a variety of downstream cellular responses. The P2X7 receptor is unique in that prolonged activation can lead to the formation of a larger, non-selective pore, which has implications for inflammation and cell death. patsnap.com

P2Y Receptors (Metabotropic): The P2Y receptor family comprises eight subtypes in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). nih.govmedchemexpress.com These are G protein-coupled receptors (GPCRs). researchgate.net

Structure and Activation: As GPCRs, P2Y receptors have a seven-transmembrane domain structure. Their activation by nucleotides initiates a conformational change that leads to the activation of intracellular G proteins. researchgate.net

Subtypes and Agonists: Unlike P2X receptors, P2Y receptors are activated by a broader range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. patsnap.comresearchgate.net This allows for a more nuanced and diverse signaling response. For instance, the P2Y₁ receptor is primarily activated by ADP, while the P2Y₂ receptor is activated by both ATP and UTP. nih.govnih.gov

Signaling: P2Y receptors are coupled to different G proteins and, consequently, activate distinct downstream signaling pathways. medchemexpress.comnih.gov They can be broadly categorized into two subfamilies:

Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁): These receptors activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular Ca²⁺ and the activation of protein kinase C (PKC). medchemexpress.com

Gi-coupled receptors (P2Y₁₂, P2Y₁₃, and P2Y₁₄): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. medchemexpress.com The P2Y₁₁ receptor is unique in its ability to couple to both Gq and Gs proteins, thereby stimulating both the PLC and adenylyl cyclase pathways. researchgate.netnih.gov

Extracellular ATP Hydrolysis by Ecto-Nucleotidases and Adenosine Generation

Extracellular adenosine triphosphate (ATP) is a transient signaling molecule, and its effects are tightly regulated by a group of cell surface-located enzymes known as ecto-nucleotidases. researchgate.net These enzymes are responsible for the sequential hydrolysis of ATP, which not only terminates its signaling but also generates other biologically active molecules, most notably adenosine. nih.govnih.gov This enzymatic cascade is a critical component of purinergic signaling, influencing a wide range of physiological and pathological processes. nih.govsci-hub.se

The primary pathway for the extracellular breakdown of ATP involves a two-step enzymatic process. nih.gov Initially, ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases), such as CD39, hydrolyze ATP to adenosine diphosphate (B83284) (ADP) and then to adenosine monophosphate (AMP). nih.govmdpi.comfrontiersin.org Subsequently, ecto-5'-nucleotidase (CD73) catalyzes the hydrolysis of AMP to adenosine. nih.govmdpi.comoatext.com This sequential dephosphorylation is the main source of extracellular adenosine. nih.gov

There are several families of ecto-nucleotidases, each with distinct substrate specificities and roles in modulating purinergic signals. frontiersin.orgoatext.com

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases): This family, which includes CD39, can hydrolyze nucleoside triphosphates and diphosphates. sci-hub.sefrontiersin.org

Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs): These enzymes can also hydrolyze ATP to AMP. frontiersin.orgoatext.com

Ecto-5'-nucleotidase (CD73): This enzyme specifically hydrolyzes AMP to adenosine. frontiersin.orgoatext.com

Alkaline phosphatases: This group of enzymes can also participate in the hydrolysis of extracellular nucleotides. nih.gov

The generation of adenosine from extracellular ATP is a pivotal event, as adenosine itself is a potent signaling molecule that activates its own set of receptors (P1 receptors), often with effects that counteract those of ATP. sci-hub.sefrontiersin.org This conversion from a pro-inflammatory signal (ATP) to an anti-inflammatory one (adenosine) is a key regulatory mechanism in processes like inflammation and immune responses. nih.govfrontiersin.org The activity of these ecto-nucleotidases is therefore crucial for maintaining tissue homeostasis. sci-hub.se

Table 1: Key Ecto-Nucleotidases in ATP Hydrolysis

| Enzyme Family | Key Member(s) | Primary Reaction | Product(s) |

|---|---|---|---|

| Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) | CD39 | ATP → ADP → AMP | ADP, AMP |

| Ecto-5'-nucleotidase | CD73 | AMP → Adenosine | Adenosine |

| Ecto-nucleotide pyrophosphatase/phosphodiesterases (E-NPPs) | NPP1/CD203a | ATP → AMP | AMP |

ATP-Mediated Signaling Cascades and Cellular Responses

Once released into the extracellular space, ATP initiates a variety of cellular responses by binding to and activating a specific family of plasma membrane receptors known as purinergic P2 receptors. mdpi.comfrontiersin.org The activation of these receptors triggers intracellular signaling cascades that mediate a wide array of physiological effects. physiology.orgresearchgate.net The specific response of a cell to extracellular ATP is determined by the subtypes of P2 receptors it expresses, the concentration of ATP, and the cellular context. nih.govmdpi.com

P2 receptors are broadly divided into two families:

P2X receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations, particularly Ca²⁺ and Na⁺. frontiersin.org The resulting depolarization and increase in intracellular calcium can directly trigger cellular responses. frontiersin.org

P2Y receptors: These are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades through the activation of various G proteins. mdpi.comphysiology.org

The signaling pathways activated by P2Y receptors are diverse and can involve multiple second messengers. khanacademy.org A common pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ triggers the release of Ca²⁺ from intracellular stores, further increasing cytosolic calcium levels. nih.govnih.gov This elevation in intracellular Ca²⁺ is a central event in many ATP-mediated responses. nih.gov

Another significant second messenger in ATP signaling is cyclic adenosine monophosphate (cAMP). khanacademy.org The activation of certain P2Y receptors can lead to the stimulation of adenylyl cyclase, an enzyme that converts ATP to cAMP. khanacademy.org cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates target proteins to elicit specific cellular responses. khanacademy.org

These signaling cascades can lead to a multitude of cellular outcomes, including:

Gene expression changes: ATP can induce the transcription of various genes, including those related to stress and defense responses. nih.govoup.com

Production of other signaling molecules: The activation of ATP signaling can lead to the production and release of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov

Modulation of cellular processes: ATP signaling is involved in regulating cell proliferation, differentiation, migration, and apoptosis. physiology.orgresearchgate.net

In plants, a distinct signaling pathway exists where extracellular ATP is recognized by the purinergic receptor P2K1. oup.com This receptor's activation is crucial for mounting defense responses against pathogens. oup.com

Table 2: Overview of ATP-Mediated Signaling Pathways

| Receptor Family | Second Messenger(s) | Key Downstream Effectors | Example Cellular Responses |

|---|---|---|---|

| P2X Receptors | Ca²⁺ | Ion channels | Neurotransmission, muscle contraction |

| P2Y Receptors | Ca²⁺, IP₃, DAG, cAMP | Phospholipase C, Protein Kinase A, Protein Kinase C | Gene expression, hormone secretion, cell proliferation |

ATP in Intercellular Communication Networks

Extracellular ATP is a fundamental signaling molecule that facilitates communication between cells in virtually all tissues and organs. nih.govwikipedia.orgnih.gov It functions as a primary messenger, orchestrating complex cellular networks by directly stimulating target cells or by triggering the release of other signaling molecules. nih.gov This form of communication, known as purinergic signaling, is vital for coordinating physiological processes and maintaining tissue homeostasis. arvojournals.orgresearchgate.net

ATP plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. frontiersin.orgnih.govresearchgate.netphysiology.org It is released from nerve terminals and can act as a cotransmitter alongside classical neurotransmitters like noradrenaline. nih.gov In this capacity, ATP can mediate rapid synaptic transmission through the activation of P2X receptors on postsynaptic neurons. frontiersin.org As a neuromodulator, it can influence the release of other neurotransmitters and modulate neuronal excitability, impacting processes such as learning, memory, and sleep-wake cycles. frontiersin.orgnih.govnih.gov

A critical aspect of ATP-mediated intercellular communication is its role in neuron-glia interactions . nih.gov Astrocytes, a type of glial cell, can release ATP, which then acts on neighboring neurons and other glial cells. nih.gov This communication is essential for modulating synaptic activity and propagating calcium waves across networks of astrocytes, a form of glial excitability. frontiersin.org

Extracellular ATP is a key mediator in the propagation of intercellular Ca²⁺ waves . nih.govnih.gov When a cell is mechanically stimulated, it can release ATP into the surrounding environment. arvojournals.org This ATP then activates P2Y receptors on adjacent cells, triggering the release of intracellular Ca²⁺ stores. nih.govarvojournals.org This process can be repeated in a regenerative manner, with the newly stimulated cells also releasing ATP, leading to the propagation of a wave of elevated Ca²⁺ across a population of cells. nih.gov This mechanism is crucial for coordinating responses in tissues such as epithelia and the vascular endothelium. arvojournals.org

Furthermore, ATP can induce the release of a wide variety of other intercellular messengers, including:

Hormones

Growth factors

Cytokines

Lipid mediators

Nitric oxide nih.gov

This ability to trigger secondary signaling cascades vastly expands the influence of ATP within intercellular communication networks, allowing for a highly integrated and multifaceted regulation of tissue function. nih.gov

Atp Dependent Molecular Processes in Cell Biology

ATP in Active Transport Mechanisms

Active transport is a fundamental process that allows cells to maintain specific concentrations of ions and molecules in various compartments, often against a steep concentration gradient. This process is energetically unfavorable and requires the input of energy, which is most commonly supplied by the hydrolysis of ATP. Specialized transmembrane proteins, known as pumps and transporters, directly couple the energy of ATP hydrolysis to the movement of substrates across biological membranes.

ATP-Binding Cassette (ABC) transporters represent one of the largest families of transmembrane proteins, found in all domains of life. wikipedia.org They are responsible for the transport of a vast array of substrates across cellular membranes, including ions, lipids, sugars, and drugs. wikipedia.org All ABC transporters share a common architecture, consisting of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). nih.govnih.gov The TMDs form the translocation pathway for the substrate and are embedded in the cell membrane, while the NBDs are located in the cytoplasm and are responsible for binding and hydrolyzing ATP. nih.gov

The function of ABC transporters is governed by the "alternating access" mechanism, where the transporter cycles between two principal conformations: an inward-facing state and an outward-facing state. wikipedia.org This conformational cycling is powered by the binding and hydrolysis of ATP at the NBDs. The "ATP-switch" model describes how the NBDs function as a molecular switch. wikipedia.org In the absence of ATP, the NBDs are separated, and the transporter is in an inward-facing conformation, with the substrate-binding site accessible from the cytoplasm. The binding of two ATP molecules promotes the dimerization of the NBDs, which in turn induces a large conformational change in the TMDs, causing them to switch to an outward-facing conformation. wikipedia.org This exposes the substrate-binding site to the extracellular space or the lumen of an organelle, allowing for the release of the substrate. Subsequent hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) leads to the dissociation of the NBD dimer, resetting the transporter back to its inward-facing conformation to begin a new cycle. wikipedia.org

| Conformational State | Nucleotide-Binding Domain (NBD) Status | Substrate-Binding Site Accessibility | Key Event |

| Inward-facing | Apo (nucleotide-free) or ADP-bound; NBDs are separated. | Cytoplasmic | Ready to bind substrate from the cytoplasm. |

| Inward-facing with Substrate | Substrate binds to the TMDs. | Cytoplasmic | Induces a conformational change that increases affinity for ATP. |

| Outward-facing Occluded | Two ATP molecules bind, promoting NBD dimerization. | Occluded (inaccessible) | The substrate is enclosed within the transporter. |

| Outward-facing Open | NBDs are fully dimerized. | Extracellular/Luminal | Substrate is released outside the cell or into an organelle. |

| Post-hydrolysis | ATP is hydrolyzed to ADP + Pi, leading to NBD dimer dissociation. | Inward-facing | The transporter resets to its initial state. |

P-type ATPases are a family of ion pumps that are crucial for establishing and maintaining electrochemical gradients across the membranes of virtually all eukaryotic cells. wikipedia.org Prominent members of this family include the Na+/K+-ATPase, which is vital for nerve impulse transmission and maintaining cell volume, and the Ca2+-ATPase, which is essential for muscle contraction and cellular signaling. These pumps operate through a cyclical process of phosphorylation and dephosphorylation, coupled to conformational changes that alter their affinity for specific ions. wikipedia.org

The functional cycle of P-type ATPases is often described by the Post-Albers scheme, which involves two main conformational states, designated E1 and E2. wikipedia.org In the E1 state, the ion-binding sites are exposed to the cytoplasm and exhibit high affinity for the ions to be transported out of the cell (e.g., Na+ for the Na+/K+-ATPase or Ca2+ for the Ca2+-ATPase). mdpi.comuniversiteitleiden.nl The binding of these ions triggers the phosphorylation of a conserved aspartate residue in the pump, using ATP as the phosphate donor. This autophosphorylation event induces a major conformational change to the E2 state.

In the E2 conformation, the ion-binding sites are now exposed to the extracellular or luminal space and have a dramatically reduced affinity for the initially bound ions, leading to their release. universiteitleiden.nlnih.gov Concurrently, the E2 state has a high affinity for the ions to be transported into the cell (e.g., K+ for the Na+/K+-ATPase). nih.gov The binding of these counter-ions triggers the dephosphorylation of the pump, which in turn drives the conformational change back to the E1 state, releasing the counter-ions into the cytoplasm and completing the cycle. wikipedia.org This intricate coupling of ATP hydrolysis and conformational changes ensures the unidirectional transport of ions against their concentration gradients.

| Pump | Conformational State | Ion-Binding Site Orientation | Affinity for Cytoplasmic Ions | Affinity for Extracellular/Luminal Ions | Phosphorylation Status |

| Na+/K+-ATPase | E1 | Cytoplasmic | High for Na+ | Low for K+ | Dephosphorylated |

| E1-P | Occluded (Na+ bound) | High for Na+ | Low for K+ | Phosphorylated | |

| E2-P | Extracellular | Low for Na+ | High for K+ | Phosphorylated | |

| E2 | Cytoplasmic (K+ released) | Low for Na+ | Low for K+ | Dephosphorylated | |

| Ca2+-ATPase | E1 | Cytoplasmic | High for Ca2+ | Low for H+ | Dephosphorylated |

| E1-P | Occluded (Ca2+ bound) | High for Ca2+ | Low for H+ | Phosphorylated | |

| E2-P | Luminal | Low for Ca2+ | High for H+ | Phosphorylated | |

| E2 | Cytoplasmic (H+ released) | Low for Ca2+ | Low for H+ | Dephosphorylated |

ATP in Protein Folding, Remodeling, and Degradation

Maintaining a healthy proteome, or proteostasis, is a fundamental challenge for all cells. This involves the correct folding of newly synthesized proteins, the refolding of misfolded proteins, and the timely degradation of damaged or unnecessary proteins. A vast network of molecular chaperones and proteases, many of which are ATP-dependent, carries out these essential quality control functions.

Molecular chaperones are proteins that assist in the folding or unfolding of other proteins. The Hsp70 and Hsp90 chaperone systems are central to cellular proteostasis and rely on ATP-driven conformational cycles to function.

The Hsp70 system recognizes and binds to exposed hydrophobic patches on unfolded or misfolded proteins, preventing their aggregation. wikipedia.org The Hsp70 chaperone has two main domains: a nucleotide-binding domain (NBD) and a substrate-binding domain (SBD). wikipedia.org In the ATP-bound state, the SBD is in an open conformation, allowing for the rapid binding and release of substrate proteins. pnas.org The binding of a substrate, along with the action of a J-domain co-chaperone (like Hsp40), stimulates the ATPase activity of Hsp70. wikipedia.org ATP hydrolysis to ADP induces a conformational change that closes the SBD, tightly locking onto the substrate. wikipedia.org This interaction can help to unfold misfolded structures. The release of the substrate is triggered by the exchange of ADP for ATP, a process facilitated by nucleotide exchange factors (NEFs), which returns Hsp70 to its low-affinity, open state. pnas.org

Hsp90 is another abundant and highly conserved chaperone that is typically involved in the late stages of folding and the activation of a specific set of "client" proteins, including many signaling kinases and transcription factors. Like Hsp70, Hsp90's function is coupled to an ATP-hydrolysis cycle that involves large conformational changes. Hsp90 exists as a dimer, and the binding of ATP to its N-terminal domains leads to a "closed" conformation, which is thought to be the active state for client remodeling. ATP hydrolysis and the release of ADP and Pi return the chaperone to an "open" conformation, releasing the mature client protein.

| Chaperone | State | Conformation | Substrate Affinity | Key Regulatory Event |

| Hsp70 | ATP-bound | Open SBD | Low | Rapid substrate binding and release. |

| ADP-bound | Closed SBD | High | Stable substrate binding, facilitating folding. | |

| Hsp90 | Apo/ADP-bound | Open "V" shape | Low | Ready to accept client proteins. |

| ATP-bound | Closed, compact state | High | Active state for client protein maturation. |

The removal of misfolded, damaged, or regulatory proteins is crucial for cellular health and is primarily carried out by large, multi-subunit protease complexes. Many of these proteases, including the 26S proteasome in eukaryotes and various bacterial proteases like ClpXP and FtsH, belong to the AAA+ (ATPases Associated with diverse cellular Activities) family. nih.govpnas.org These molecular machines utilize the energy of ATP hydrolysis to recognize, unfold, and translocate protein substrates into a sequestered proteolytic chamber for degradation. nih.govfrontiersin.org

A key feature of these proteases is a ring-shaped complex of AAA+ ATPase subunits that sits atop the proteolytic core. nih.gov This ATPase ring is responsible for substrate recognition, often through specific degradation tags (like the polyubiquitin chain for the proteasome). wvu.edu Once a substrate is engaged, the ATPase subunits use a cycle of ATP binding and hydrolysis to generate mechanical force. frontiersin.org Loops lining the central pore of the ATPase ring grip the substrate and, through coordinated, sequential conformational changes driven by ATP hydrolysis, pull on the polypeptide chain. frontiersin.org This process unfolds the substrate protein and translocates it through the narrow channel into the proteolytic chamber, where it is degraded into small peptides. The unfolding step is often the rate-limiting and most energy-intensive part of the process, requiring the hydrolysis of numerous ATP molecules. wvu.edunih.gov

| Process Step | Role of ATP | Mechanism |

| Substrate Recognition & Binding | ATP binding | ATP binding to the AAA+ ATPase subunits is often required for high-affinity substrate engagement. |

| Protein Unfolding | ATP hydrolysis | The energy from ATP hydrolysis powers conformational changes in the ATPase ring, generating a pulling force that denatures the substrate. |

| Translocation | ATP hydrolysis | The sequential hydrolysis of ATP drives the processive movement of the unfolded polypeptide chain into the proteolytic chamber. |

| Gating of Proteolytic Chamber | ATP binding | In some proteasomes, ATP binding to the AAA+ ring induces a conformational change that opens the gate to the proteolytic core. |

In recent years, it has become clear that many cellular processes are organized within membraneless organelles, such as stress granules and P-bodies, which form through a process called liquid-liquid phase separation (LLPS). LLPS is the demixing of proteins and RNA into dense, liquid-like droplets within the cytoplasm or nucleoplasm. The formation and dissolution of these biomolecular condensates are tightly regulated.

ATP has been identified as a key regulator of LLPS. Interestingly, ATP can have a dual effect on the phase separation of certain proteins. At low, sub-millimolar concentrations, ATP can promote the LLPS of some intrinsically disordered proteins (IDPs) by acting as a multivalent bridge, neutralizing charges and facilitating intermolecular interactions. researchgate.netnih.govosti.gov

Conversely, at high physiological concentrations (typically in the millimolar range), ATP has been shown to act as a biological hydrotrope, a molecule that can solubilize hydrophobic substances. nih.gov In this capacity, ATP can prevent the aggregation of proteins and dissolve pre-formed protein condensates. researchgate.netosti.govnih.gov This hydrotropic function is independent of ATP hydrolysis. This concentration-dependent role of ATP suggests that fluctuations in cellular energy levels can directly impact the assembly and disassembly of membraneless organelles, providing a direct link between the cell's metabolic state and the organization of its cytoplasm.

| ATP Concentration | Effect on LLPS | Proposed Mechanism |

| Low (sub-millimolar) | Promotes LLPS | Acts as a multivalent linker, bridging protein molecules and neutralizing repulsive charges. |

| High (millimolar) | Inhibits LLPS / Dissolves condensates | Acts as a hydrotrope, increasing the solubility of proteins and preventing aggregation. |

ATP in Nucleic Acid Metabolism and Chromatin Dynamics

Adenosine (B11128) triphosphate (ATP) is a critical energetic and regulatory molecule in the complex processes of nucleic acid metabolism and the dynamic structuring of chromatin. The energy released from ATP hydrolysis is harnessed by a variety of enzymes to modify the structure of DNA and RNA, facilitate their synthesis and repair, and alter the accessibility of the genome. These ATP-dependent activities are fundamental to the maintenance of genomic integrity and the regulation of gene expression.

ATP-Dependent DNA and RNA Helicases: Unwinding Mechanisms

Helicases are essential motor proteins that utilize the chemical energy from ATP hydrolysis to unwind and remodel nucleic acid structures. nih.gov These enzymes play a pivotal role in nearly all aspects of DNA and RNA metabolism by separating the strands of double-stranded nucleic acids. researchgate.netebi.ac.uk This unwinding is a prerequisite for a multitude of cellular processes, including DNA replication, transcription, and repair. ebi.ac.uk

The general mechanism of helicase action involves the coupling of ATP binding and hydrolysis to conformational changes that result in translocation along a nucleic acid strand. nih.gov As the helicase moves, it acts as a molecular wedge, disrupting the hydrogen bonds between complementary base pairs and separating the duplex into single strands. ebi.ac.uk Helicases are classified into several superfamilies (SF1-SF6) based on conserved sequence motifs, with most RNA-remodeling enzymes belonging to superfamily 2 (SF2). nih.govresearchgate.net

Two primary mechanisms for duplex unwinding by helicases have been described:

Nonprocessive Local Unwinding: Characteristic of the DEAD-box family of RNA helicases, this mechanism involves the local separation of short duplexes. These enzymes bind directly to the duplex region and pry the strands apart in an ATP-dependent manner without translocating over long distances. nih.govnih.govannualreviews.org

Processive Translocation-Based Unwinding: Many helicases, including members of the DExH group, operate by translocating along a single strand of the nucleic acid. nih.govannualreviews.org This movement, powered by cycles of ATP hydrolysis, actively displaces the complementary strand or associated proteins. nih.govnih.gov

The energy from ATP hydrolysis is thus converted into mechanical work, enabling these enzymes to perform functions ranging from separating DNA strands at the replication fork to remodeling RNA-protein complexes. researchgate.net

ATP in DNA Replication and Repair Processes

The integrity and faithful propagation of the genome rely on the precise processes of DNA replication and repair, both of which are heavily dependent on ATP. ATP provides the necessary energy for the enzymatic machinery that copies and maintains the genetic material. creative-proteomics.com

DNA Replication: The initiation of DNA replication requires the unwinding of the DNA double helix to create a replication bubble, a process driven by ATP-dependent helicases. creative-proteomics.com These enzymes consume ATP to break the hydrogen bonds holding the two strands together, making the template strands accessible to DNA polymerases. ebi.ac.ukcreative-proteomics.com Beyond strand separation, ATP is a precursor for deoxyadenosine triphosphate (dATP), one of the four deoxyribonucleoside triphosphates (dNTPs) that are the building blocks for the new DNA strand. wikipedia.org The polymerization reaction itself, catalyzed by DNA polymerase, utilizes the energy stored in the phosphate bonds of these dNTPs. reddit.com Furthermore, enzymes like DNA ligase use ATP to seal the nicks in the phosphodiester backbone of the lagging strand, completing the replication process. reddit.com

DNA Repair: Cells have evolved multiple ATP-dependent pathways to repair DNA damage. For instance, in Nucleotide Excision Repair (NER), which removes bulky lesions, ATP-powered helicases unwind the DNA surrounding the damaged site. creative-proteomics.com In Base Excision Repair (BER), DNA ligase I requires ATP to form the final phosphodiester bond to seal the repaired nick. creative-proteomics.com Studies have shown that reparative DNA synthesis is significantly stimulated by ATP. nih.gov The energy from ATP is therefore crucial for identifying, excising, and replacing damaged sections of DNA, thereby maintaining genomic stability.

| Process | Role of ATP | Key Enzymes Involved |

| DNA Replication | Powers helicases to unwind DNA; Precursor for dATP; Powers DNA ligase | DNA Helicase, DNA Polymerase, DNA Ligase |

| DNA Repair (NER) | Powers helicases to unwind DNA around the damage site | DNA Helicase, Nucleases |

| DNA Repair (BER) | Powers DNA ligase to seal the repaired DNA strand | DNA Ligase I |

ATP-Dependent Chromatin Remodeling Complexes

In eukaryotic cells, DNA is packaged into a highly condensed structure called chromatin. The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. nih.gov For processes like transcription, replication, and repair to occur, the DNA must be made accessible. This is achieved by ATP-dependent chromatin remodeling complexes, which use the energy from ATP hydrolysis to alter chromatin structure. nih.govwikipedia.org

These multi-protein machines can mobilize, eject, or restructure nucleosomes, thereby regulating access to the underlying DNA. nih.govbosterbio.com They are categorized into four main families based on their core ATPase subunit: SWI/SNF, ISWI, CHD, and INO80. nih.govoup.com

SWI/SNF Family: These complexes are known to reposition or eject nucleosomes, often creating nucleosome-depleted regions to facilitate transcription initiation. nih.govnih.gov

ISWI Family: ISWI remodelers are typically involved in establishing and maintaining the regular spacing of nucleosomes across the genome. nih.gov

CHD Family: CHD complexes can reposition nucleosomes and are involved in both transcriptional activation and repression. nih.govbosterbio.com

INO80/SWR Family: This family can exchange canonical histones with histone variants, such as replacing H2A/H2B dimers with H2A.Z/H2B dimers, which plays a role in transcription and genome stability. nih.gov

The ATPase domain of these complexes is central to their function, enabling them to translocate along DNA and disrupt the stable DNA-histone interactions within the nucleosome. nih.gov By dynamically modifying chromatin architecture, these ATP-dependent remodelers play a crucial role in gene regulation and other essential DNA-related processes. wikipedia.org

ATP in Cytoskeletal Dynamics and Cell Motility